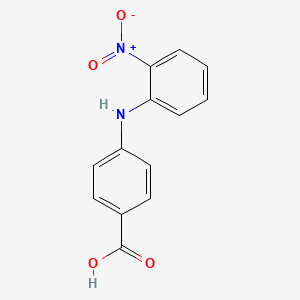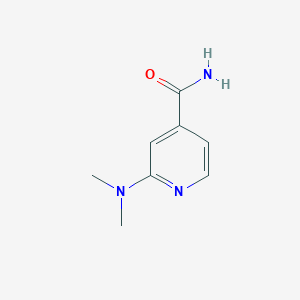
p-(2-Nitroanilino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(2-Nitroanilino)benzoic acid: is an organic compound with the molecular formula C13H10N2O4 It is a derivative of benzoic acid where the amino group is substituted with a nitro group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Nitroanilino)benzoic acid typically involves the nitration of aniline derivatives followed by a series of chemical transformations. One common method is the nitration of acetanilide to form p-nitroacetanilide, which is then hydrolyzed to yield p-nitroaniline. This intermediate can be further reacted with benzoic acid derivatives under specific conditions to obtain this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process typically includes steps such as nitration, hydrolysis, and purification through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-(2-Nitroanilino)benzoic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium dithionite.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of p-(2-Aminoanilino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-(2-Nitroanilino)benzoic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated with other biomolecules for various assays .
Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for drug design .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of p-(2-Nitroanilino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. This reduction process is often catalyzed by enzymes such as nitroreductases, which facilitate the conversion of the nitro group to an amino group. The resulting amino group can then interact with other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
p-Nitroaniline: Similar in structure but lacks the benzoic acid moiety.
p-Aminobenzoic acid: Contains an amino group instead of a nitro group.
p-Nitrobenzoic acid: Contains a nitro group but lacks the aniline moiety.
Uniqueness: p-(2-Nitroanilino)benzoic acid is unique due to the presence of both a nitro group and a benzoic acid moiety. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to its similar compounds .
Propiedades
IUPAC Name |
4-(2-nitroanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-5-7-10(8-6-9)14-11-3-1-2-4-12(11)15(18)19/h1-8,14H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACIEYSOXXOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Bromophenyl)methyl]-1H-indol-5-amine](/img/structure/B7868588.png)
![[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol](/img/structure/B7868593.png)







![3-(4-Ethylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B7868645.png)




